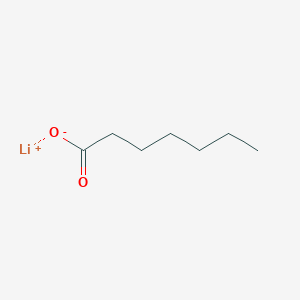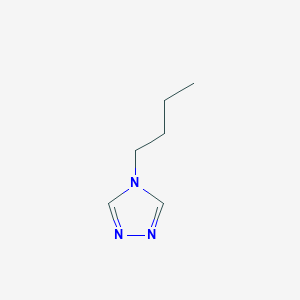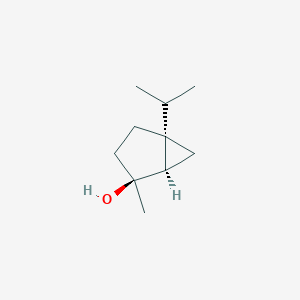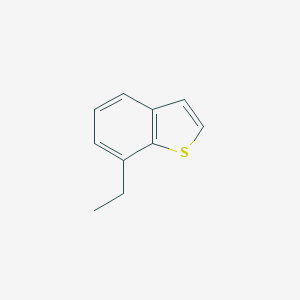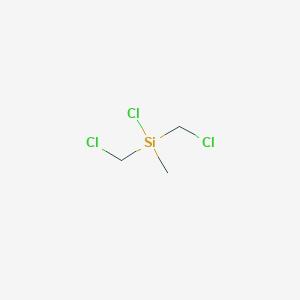
Silane, chlorobis(chloromethyl)methyl-
Descripción general
Descripción
Silane, chlorobis(chloromethyl)methyl- is a chemical compound with the formula C3H7Cl3Si . It is also known by other names such as Di(chloromethyl)methylchlorosilane, Bis(chloromethyl)methylchlorosilane, and Dichloromethylmethyldichlorosilane .
Molecular Structure Analysis
The molecular structure of Silane, chlorobis(chloromethyl)methyl- consists of 14 atoms; 7 Hydrogen atoms, 3 Carbon atoms, and 3 Chlorine atoms . It contains a total of 13 bonds, including 6 non-Hydrogen bonds .Chemical Reactions Analysis
The methylchlorosilanes, a group to which Silane, chlorobis(chloromethyl)methyl- belongs, react with water to produce hydrogen chloride, giving siloxanes . For example, the reaction of trimethylsilyl chloride with water produces hexamethyldisiloxane .Physical And Chemical Properties Analysis
The molecular weight of Silane, chlorobis(chloromethyl)methyl- is 177.532 . It contains a total of 14 atoms and 13 bonds .Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : Silicon protecting groups are frequently employed in modern natural product synthesis. Silylating agents are used to protect alcohols and phenols, but have also found application in the protection of amines, carboxylic acids, amides, thiols, and alkynes .
- Method : By varying the substituents attached to silicon, the steric and electronic characteristics of the protecting group can be finely tuned, allowing a wide variety of both reaction and deprotection conditions .
- Results : The actual stability of a silyl protecting group depends on the pH of the medium, the exact reaction conditions, steric and electronic effects .
- Field : Organic Chemistry
- Application : Organosilanes serve as reducing agents in various organic reactions .
- Method : The specific method of application would depend on the particular reaction being carried out .
- Results : The outcomes of these reactions would vary based on the specific reactants and conditions used .
- Field : Organic Synthesis
- Application : (Chloromethyl)trimethylsilane can be treated with aldehydes or ketones to synthesize terminal alkenes .
- Method : The specific method involves treating (Chloromethyl)trimethylsilane with aldehydes or ketones in the presence of triphenylphosphine .
- Results : The result of this reaction is the formation of terminal alkenes .
- Field : Organic Synthesis
- Application : (Chloromethyl)trimethylsilane can be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
- Method : The specific method would involve reacting (Chloromethyl)trimethylsilane with magnesium in the presence of a suitable solvent to form trimethylsilylmethyl magnesium chloride .
- Results : The result of this reaction is the formation of trimethylsilylmethyl magnesium chloride, a reagent used in Peterson methylenation .
Silyl Protecting and Derivatisation Reagents
Organosilanes as Reducing Agents
Preparation of Terminal Alkenes
Preparation of Trimethylsilylmethyl Magnesium Chloride
- Field : Organic Chemistry
- Application : Organosilicon reagents, such as (Chloromethyl)trimethylsilane, are used in various organic reactions .
- Method : The specific method of application would depend on the particular reaction being carried out .
- Results : The outcomes of these reactions would vary based on the specific reactants and conditions used .
- Field : Materials Science
- Application : Silane compounds, including “Silane, chlorobis(chloromethyl)methyl-”, are used in the production of silane-based polymer coatings .
- Method : The specific method would involve the polymerization of the silane compound to form a coating .
- Results : The result of this process is a polymer coating that can be applied to various surfaces for protection or other purposes .
Organosilicon Reagents
Silane-Based Polymer Coatings
- Field : Organic Chemistry
- Application : Organosilicon reagents, such as (Chloromethyl)trimethylsilane, are used in various organic reactions .
- Method : The specific method of application would depend on the particular reaction being carried out .
- Results : The outcomes of these reactions would vary based on the specific reactants and conditions used .
- Field : Materials Science
- Application : Silane compounds, including “Silane, chlorobis(chloromethyl)methyl-”, are used in the production of silane-based polymer coatings .
- Method : The specific method would involve the polymerization of the silane compound to form a coating .
- Results : The result of this process is a polymer coating that can be applied to various surfaces for protection or other purposes .
Organosilicon Reagents
Silane-Based Polymer Coatings
Safety And Hazards
Propiedades
IUPAC Name |
chloro-bis(chloromethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c1-7(6,2-4)3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNVNQHQPPZERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066330 | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, chlorobis(chloromethyl)methyl- | |
CAS RN |
18171-56-7 | |
| Record name | Chlorobis(chloromethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18171-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorobis(chloromethyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorobis(chloromethyl)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



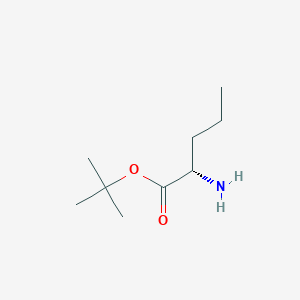
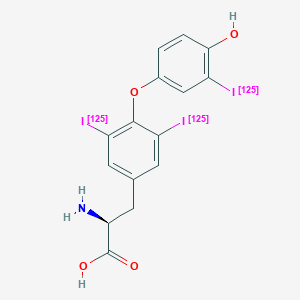
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
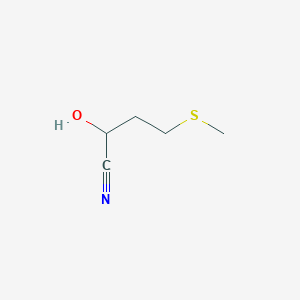
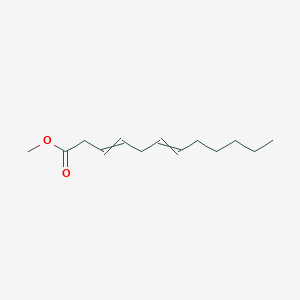
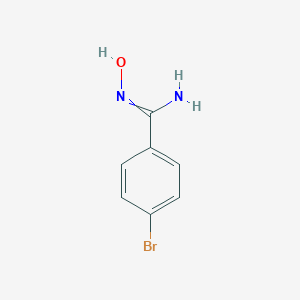
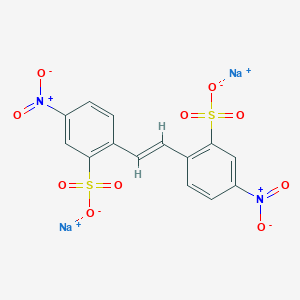
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
